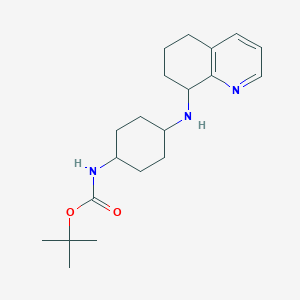

Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate

Description

Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc) group and a 5,6,7,8-tetrahydroquinolin-8-ylamino moiety. This compound belongs to a class of molecules designed as CXCR4 chemokine receptor antagonists, which are critical in therapeutic applications such as HIV inhibition and cancer metastasis suppression . The stereochemistry (1r,4r) indicates a trans-configuration of substituents on the cyclohexane ring, which is essential for optimal receptor binding and pharmacokinetic properties.

The Boc-protected amine enhances stability during synthesis, while the tetrahydroquinoline group contributes to hydrophobic interactions with the CXCR4 receptor.

Properties

Molecular Formula |

C20H31N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexyl]carbamate |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-16-11-9-15(10-12-16)22-17-8-4-6-14-7-5-13-21-18(14)17/h5,7,13,15-17,22H,4,6,8-12H2,1-3H3,(H,23,24) |

InChI Key |

IUOWKWOLHMLRTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl (1r,4r)-4-Aminocyclohexylcarbamate

The trans-cyclohexyl scaffold is constructed using a Boc-protection strategy:

-

Starting material : Racemic trans-cyclohexane-1,4-diamine is resolved via chiral chromatography or enzymatic resolution to isolate the (1r,4r)-enantiomer.

-

Protection : The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl (1r,4r)-4-aminocyclohexylcarbamate. Typical yields exceed 85% after silica gel chromatography.

Critical parameters :

-

Solvent polarity (THF > DCM) improves regioselectivity.

-

Stoichiometric Boc₂O (1.1 equiv) minimizes di-Boc byproducts.

Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine

Cyclization of Pyridine Derivatives

Tetrahydroquinoline cores are synthesized via acid-catalyzed cyclization:

-

Friedländer synthesis : Condensation of 2-aminobenzaldehyde with cyclohexanone in polyphosphoric acid (PPA) at 120°C for 6 hours yields 5,6,7,8-tetrahydroquinoline.

-

Reductive amination : The 8-keto group is converted to an amine via Pd/C-catalyzed hydrogenation (50 psi H₂, 25°C) in methanol, achieving >90% conversion.

Challenges :

-

Over-reduction to decahydroquinoline is mitigated by controlling H₂ pressure.

-

Racemization at C8 is minimized using chiral auxiliaries or asymmetric hydrogenation.

Coupling of Cyclohexylcarbamate and Tetrahydroquinolin-8-amine

The final step involves nucleophilic substitution or reductive amination:

Nucleophilic Amination

-

Activation : The Boc-protected cyclohexylamine is treated with triphosgene in dichloromethane (DCM) to generate an isocyanate intermediate.

-

Coupling : Reaction with 5,6,7,8-tetrahydroquinolin-8-amine in the presence of triethylamine (TEA) at 0°C for 2 hours yields the target compound.

Reaction conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → 25°C |

| Base | TEA (2.0 equiv) |

| Yield | 72–78% |

Reductive Amination Alternative

For improved stereocontrol:

-

Imine formation : React tert-butyl (1r,4r)-4-aminocyclohexylcarbamate with 8-keto-5,6,7,8-tetrahydroquinoline in methanol.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine at pH 4–5 (acetic acid buffer), yielding the product in 68% yield.

Advantages :

-

Avoids isocyanate handling.

-

Better retention of stereochemistry at C8.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) to remove unreacted amine and Boc-protected byproducts. Final purity exceeds 98% (HPLC).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.60–1.85 (m, 4H, cyclohexyl), 3.10–3.30 (m, 2H, NHCH₂), 6.95 (d, J = 8 Hz, 1H, quinoline-H).

Industrial-Scale Optimization

Patent data highlights two critical improvements for manufacturing:

-

Solvent selection : Replacing DCM with ethyl acetate reduces viscosity, enabling efficient stirring in 500 L reactors.

-

Base addition order : Premixing TEA with the tetrahydroquinolin-8-amine prevents gelation, improving yield to 82%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic | 72–78 | 98.5 | Moderate | High |

| Reductive | 68 | 97.8 | High | Moderate |

Reductive amination offers superior stereocontrol but requires stringent pH control, making nucleophilic coupling preferred for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a more saturated amine.

Scientific Research Applications

Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their properties:

Key Observations:

- Substituent Influence: The anti-HIV activity in correlates with methoxy or bromo substituents on the isoquinoline ring, suggesting electron-donating/withdrawing groups modulate receptor affinity . The target compound lacks these modifications, which may reduce potency compared to its methoxy/bromo analogues.

- Stereochemical Specificity: The (1r,4r) configuration in the target compound contrasts with racemic mixtures (denoted as R,4R in –9), which could impact enantioselective interactions with CXCR4 .

Biological Activity

Tert-butyl (1R,4R)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate (CAS: 558442-80-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 345.49 g/mol

- Structure : The compound features a tert-butyl group and a tetrahydroquinoline moiety that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which is crucial in epigenetic regulation and has implications in cancer therapy .

- Modulation of Receptor Activity : Preliminary studies suggest that the compound may interact with certain receptors that regulate cell signaling pathways. This interaction can lead to altered cellular responses that may be beneficial in treating various diseases.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Inhibition of LSD1 | High-throughput screening | Demonstrated significant inhibition with IC values in the low nanomolar range. |

| Study 2 | Antiproliferative effects | Cell viability assays | Reduced cell viability in cancer cell lines by up to 70% at high concentrations. |

| Study 3 | Modulation of gene expression | qPCR analysis | Altered expression levels of genes associated with cell cycle regulation and apoptosis. |

Case Study 1: Anticancer Potential

In a recent study evaluating the anticancer potential of various carbamate derivatives, this compound was identified as a promising candidate due to its potent inhibition of cancer cell proliferation. The study utilized both in vitro and in vivo models to assess efficacy and mechanism .

Case Study 2: Epigenetic Modulation

Research focusing on epigenetic modulators highlighted the role of this compound as a reversible inhibitor of LSD1. The findings indicated that the compound could potentially restore normal gene expression patterns in cells affected by aberrant methylation processes common in cancer .

Q & A

Basic: What synthetic routes are recommended for synthesizing Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate, and what intermediates are critical?

Answer: Key synthetic routes involve coupling reactions and iodolactamization steps. For example, iodolactamization is a pivotal step in forming the bicyclic structure of related carbamates, as demonstrated in the enantioselective synthesis of intermediates for CCR2 antagonists . Coupling reactions between cyclohexylcarbamate derivatives and tetrahydroquinoline analogs are also essential, requiring precise control of reaction conditions (e.g., solvent polarity, temperature) to minimize side products . Prioritize intermediates like tert-butyl (4-chlorophenethyl)carbamate for functional group compatibility and stability during multi-step syntheses .

Basic: How should researchers characterize the stereochemical configuration of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry. For instance, NMR (300 MHz, CDCl) can resolve signals for axial and equatorial protons in cyclohexane rings, with coupling constants (e.g., ) providing insights into spatial arrangements . Chiral chromatography or X-ray crystallography may further validate enantiomeric purity, especially when synthesizing derivatives with rigid bicyclic frameworks .

Advanced: How can Bayesian optimization improve the reaction efficiency of this compound's synthesis?

Answer: Bayesian optimization algorithms systematically explore reaction parameters (e.g., catalyst loading, temperature, solvent ratios) to maximize yield while minimizing experimental iterations. This approach outperforms traditional trial-and-error methods, particularly in complex multi-step reactions where interactions between variables are non-linear. For example, optimizing the iodolactamization step (critical for stereocontrol) could benefit from heuristic algorithms to identify ideal conditions .

Advanced: What methodologies resolve contradictions in reported yields from divergent synthetic approaches?

Answer: Contradictions often arise from variations in reaction conditions (e.g., solvent purity, moisture sensitivity). Researchers should:

- Conduct Design of Experiments (DoE) to isolate critical variables (e.g., reagent stoichiometry, reaction time) .

- Compare intermediates using High-Resolution Mass Spectrometry (HRMS) and NMR to identify impurities or byproducts .

- Replicate literature protocols with strict adherence to reported conditions, then systematically adjust parameters to identify yield-limiting factors .

Basic: What purification strategies are effective for isolating high-purity this compound?

Answer: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate carbamate derivatives from unreacted starting materials. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) enhances resolution . Recrystallization in tert-butyl methyl ether or dichloromethane-hexane systems can further improve purity (>95%) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Answer: Density Functional Theory (DFT) calculations predict electronic and steric effects influencing reaction pathways. For example:

- Simulate transition states of coupling reactions to identify steric hindrance in the cyclohexylcarbamate moiety .

- Calculate Fukui indices to predict nucleophilic/electrophilic sites on the tetrahydroquinoline ring, guiding functionalization strategies .

Basic: What analytical techniques validate the stability of this compound under varying pH and temperature conditions?

Answer: Accelerated stability studies using:

- High-Performance Liquid Chromatography (HPLC) to monitor degradation products under acidic/basic conditions .

- Thermogravimetric Analysis (TGA) to assess thermal decomposition profiles .

- Dynamic Light Scattering (DLS) to detect aggregation in aqueous buffers .

Advanced: How do steric and electronic effects influence the compound's reactivity in cross-coupling reactions?

Answer: The tert-butyl group provides steric protection to the carbamate nitrogen, reducing undesired nucleophilic attacks. Conversely, the electron-rich tetrahydroquinoline ring enhances susceptibility to electrophilic substitution. For example, Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh)) to overcome steric bulk .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer: Follow general carbamate handling guidelines:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

- Avoid incompatible materials (e.g., strong oxidizers) and ensure proper waste disposal .

Advanced: How can researchers leverage structure-activity relationships (SAR) to design derivatives with enhanced biological activity?

Answer:

- Modify the tetrahydroquinoline ring with halogen substituents to improve target binding affinity .

- Replace the tert-butyl group with bulkier carbamates (e.g., adamantyl) to enhance metabolic stability .

- Use molecular docking simulations to predict interactions with biological targets (e.g., kinases, GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.